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molecular formula C14H9FN2O B8587349 4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine CAS No. 166895-06-3

4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine

Cat. No. B8587349
M. Wt: 240.23 g/mol
InChI Key: NKWYMYOCYVDEFC-UHFFFAOYSA-N
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Patent
US07479501B2

Procedure details

A solution of 2-bromo-1-(4-fluoro-phenyl)-2-pyridin-4-yl-ethanone hydrobromide (10 g, Reference Example 9) in acetonitrile (100 ml) at 0° C. was treated with formic acid (10 ml) followed by triethylamine (35 ml). The solution was stirred at room temperature for 16 hours and urea (4 g) was added together with formic acid (100 ml). The resulting mixture was refluxed for 6 hours with concomitant removal of the acetonitrile [with a Mc Intire head]. The solvent was then evaporated, the residue taken up into ethyl acetate and the grey solid discarded. The solvent was evaporated and the resulting gum was dissolved in water (100 ml) and the solution basified to pH 11 by addition of sodium hydroxide pellets. The resulting solid was filtered and subjected to flash chromatography on silica eluting with ethyl acetate to give the title compound as a white solid. MS: 241 [MH+]. RF=0.34 (ethyl acetate, determined by thin layer chromatography on silica).
Name
2-bromo-1-(4-fluoro-phenyl)-2-pyridin-4-yl-ethanone hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br.Br[CH:3]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)=O.C(O)=O.C(N(CC)CC)C.[NH2:29][C:30](N)=[O:31]>C(#N)C>[F:12][C:9]1[CH:10]=[CH:11][C:6]([C:4]2[N:29]=[CH:30][O:31][C:3]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
2-bromo-1-(4-fluoro-phenyl)-2-pyridin-4-yl-ethanone hydrobromide
Quantity
10 g
Type
reactant
Smiles
Br.BrC(C(=O)C1=CC=C(C=C1)F)C1=CC=NC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting gum was dissolved in water (100 ml)
ADDITION
Type
ADDITION
Details
the solution basified to pH 11 by addition of sodium hydroxide pellets
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=COC1C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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